![molecular formula C13H16O4 B13975027 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one CAS No. 3557-22-0](/img/structure/B13975027.png)
1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one is an organic compound with a complex structure that includes a hydroxy group, an oxan-2-yl group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with oxan-2-yl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group of the acetophenone attacks the oxan-2-yl bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The oxan-2-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2-Hydroxy-5-methoxyacetophenone: Similar structure but with a methoxy group instead of an oxan-2-yl group.
1-(4-Hydroxyphenyl)ethanone: Lacks the oxan-2-yl group, making it less complex.
2-Hydroxy-5-methylacetophenone: Contains a methyl group instead of an oxan-2-yl group.
Uniqueness: 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .
Propiedades
Número CAS |
3557-22-0 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C13H16O4/c1-9(14)11-8-10(5-6-12(11)15)17-13-4-2-3-7-16-13/h5-6,8,13,15H,2-4,7H2,1H3 |
Clave InChI |
QZFVDHIVBRHNPU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)OC2CCCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


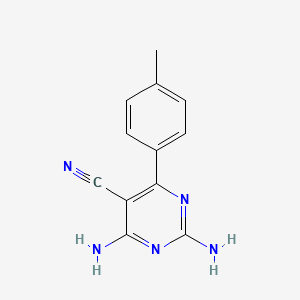
![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)
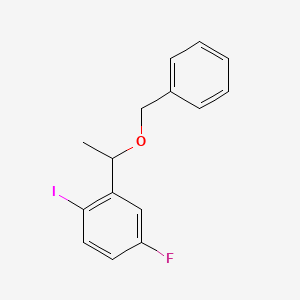
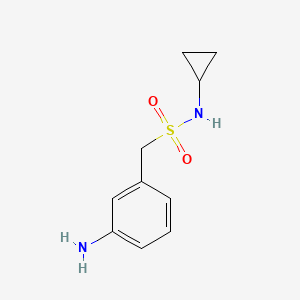
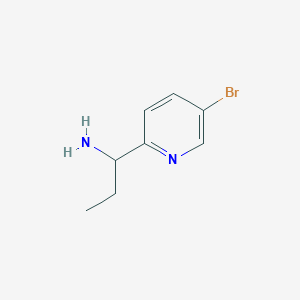
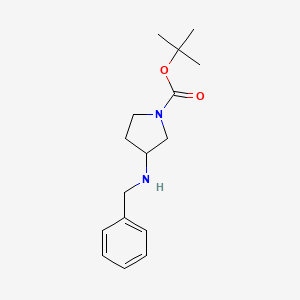
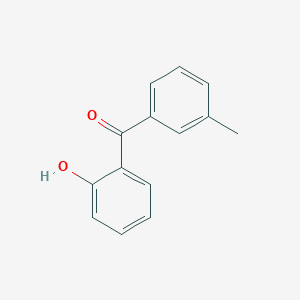
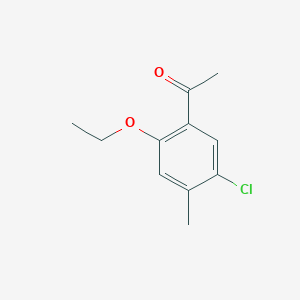
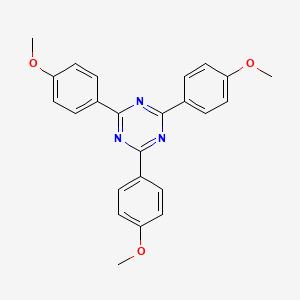
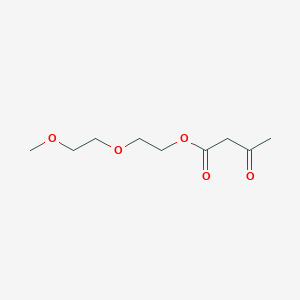
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
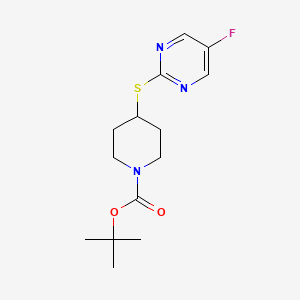
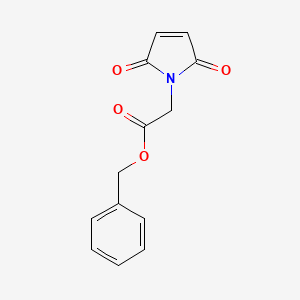
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
